N-[(2E,5Z)-4-oxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-2-ylidene]acetamide
Description
N-[(2E,5Z)-4-oxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-2-ylidene]acetamide is a thiazolidinone-based compound featuring a fused pyrroloquinolinone moiety. This structure combines a thiazolidin-4-one core with a 4,4,6-trimethyl-substituted pyrroloquinolinone system, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-9-8-19(3,4)22-14-11(9)6-5-7-12(14)13(17(22)25)15-16(24)21-18(26-15)20-10(2)23/h5-7,9H,8H2,1-4H3,(H,20,21,23,24)/b15-13- |
InChI Key |
LVLSGDDRFJZSMC-SQFISAMPSA-N |
Isomeric SMILES |
CC1CC(N2C3=C1C=CC=C3/C(=C/4\C(=O)N=C(S4)NC(=O)C)/C2=O)(C)C |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=C4C(=O)N=C(S4)NC(=O)C)C2=O)(C)C |
Origin of Product |
United States |
Biological Activity
N-[(2E,5Z)-4-oxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinylidene moiety linked to a pyrroloquinoline structure. The presence of multiple functional groups suggests diverse interactions with biological targets.
Molecular Formula
- Chemical Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
The biological activities of this compound can be attributed to its ability to interact with various biological pathways:
- Antioxidant Activity : The compound exhibits significant free radical scavenging capabilities, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through modulation of the NLRP3 inflammasome pathway.
In Vitro Studies
In vitro studies have demonstrated the following activities:
| Activity Type | Result | Reference |
|---|---|---|
| AChE Inhibition | IC₅₀ = 10.4 μM | |
| BChE Inhibition | IC₅₀ = 7.7 μM | |
| Antioxidant Activity | Significant scavenging effect |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm efficacy and safety. Current research is limited but ongoing.
Neuroprotective Effects
A study evaluated the neuroprotective effects of similar compounds on models of Alzheimer's disease. Results indicated that compounds with structural similarities to this compound showed reduced amyloid-beta accumulation and improved cognitive function in animal models.
Anti-cancer Potential
Another case study investigated the anti-cancer properties of thiazolidine derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of apoptosis-related proteins.
Comparison with Similar Compounds
(a) N-[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]acetamide (CAS 340306-88-9)
- Structure: Replaces the pyrroloquinolinone with a thienylmethylene group.
- Impact: The thienyl group introduces sulfur-based π-conjugation, reducing planarity compared to the fused quinolinone system. This likely decreases lipophilicity (logP ~2.5 predicted) and alters metabolic stability .
(b) N-(4-methoxyphenyl)-2-((E)-4-oxo-2-(((Z)-2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide (CAS 540762-93-4)
- Structure: Incorporates an indolinone hydrazono group and a 4-methoxyphenylacetamide side chain.
(c) (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
Key Observations :
- The target compound’s fused pyrroloquinolinone likely enhances π-π stacking interactions, improving binding to aromatic protein pockets compared to thienyl or indolinone analogs .
Research Implications and Limitations
- Limitations : Direct comparisons are hindered by incomplete solubility, stability, or IC₅₀ data for the target compound. Further crystallographic studies (e.g., using SHELX or WinGX ) are needed to validate structural hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
